Cytarabine-13C3 5'-Monophosphate is a stable isotope-labeled analogue of Cytarabine 5'-Monophosphate, a synthetic antiviral nucleoside used primarily in the treatment of various hematological malignancies. The compound is classified under stable isotope-labeled compounds, which are essential for research in metabolic pathways, chemical identification, and environmental studies. It is particularly useful in analytical chemistry for quantifying and detecting substances in biological and environmental samples.
Cytarabine-13C3 5'-Monophosphate is derived from Cytarabine, a nucleoside analogue that inhibits DNA synthesis. It belongs to the category of antiviral agents and is classified as a stable isotope-labeled compound, which allows for enhanced tracking and analysis in scientific research. The unlabelled version has the CAS number 7075-11-8, while the labeled variant is often referred to by its product codes in various chemical supply catalogs .
The synthesis of Cytarabine-13C3 5'-Monophosphate involves several steps that typically include the incorporation of stable carbon isotopes into the nucleoside structure. The methods often utilize isotopic labeling techniques that ensure the precise substitution of carbon atoms with their stable isotopes. These processes may involve chemical reactions such as phosphorylation of the nucleoside followed by purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels (≥95%) .
The molecular formula of Cytarabine-13C3 5'-Monophosphate is C6¹³C3H14N3O8P, with a molecular weight of approximately 326.17 g/mol. The structure features a pyrimidine base attached to an arabinofuranose sugar moiety and a phosphate group at the 5' position.
Cytarabine-13C3 5'-Monophosphate participates in various biochemical reactions typical for nucleotides. It can undergo hydrolysis to yield Cytarabine and inorganic phosphate. The compound's reactivity is essential in understanding its role as a substrate for enzymes involved in nucleotide metabolism.
The mechanism of action for Cytarabine involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator due to its structural similarity to deoxycytidine triphosphate (dCTP). This inhibition of DNA synthesis is crucial for its effectiveness against rapidly dividing cancer cells.
The applications of Cytarabine-13C3 5'-Monophosphate extend beyond therapeutic uses:
Cytarabine-13C3 5'-monophosphate (C₆¹³C₃H₁₄N₃O₈P) is a stable isotope-labeled analog of cytarabine monophosphate, where three carbon atoms in the cytosine ring are replaced by ¹³C isotopes. Its systematic IUPAC name is ((2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl-4,5,6-¹³C₃)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate. The molecular weight is 326.17 g/mol, distinguishing it from the unlabeled compound (323.20 g/mol) [1] [2] [9]. Structurally, it consists of a β-D-arabinofuranose sugar linked to a ¹³C₃-labeled cytosine base via an N-glycosidic bond, with a monophosphate group esterified at the 5'-position. The ¹³C enrichment occurs specifically at positions C4, C5, and C6 of the cytosine ring, as confirmed by its SMILES notation: O[C@H]1C@HC@HO[C@@H]1COP(O)(O)=O [2] [9]. This isotopic labeling pattern preserves the stereochemical configuration critical for biological activity while enabling isotopic tracing.
The development of isotopically labeled cytarabine derivatives parallels advances in both cancer therapeutics and analytical technology. Unlabeled cytarabine (cytarabine 5'-monophosphate, CAS 7075-11-8) was first characterized in the 1960s as an anticancer prodrug [3]. Initial isotopic versions featured deuterium or single ¹³C labels for basic pharmacokinetic studies. The emergence of triple-labeled ¹³C₃ derivatives like cytarabine-¹³C₃ 5'-monophosphate became feasible in the 2010s with improved synthetic techniques, particularly phosphoramidite chemistry enabling site-specific ¹³C incorporation into nucleobases [10]. This compound’s commercial availability (e.g., TRC-C998107, USB-007446) reflects standardized production using ¹³C-enriched precursors (e.g., ¹³C₃-cytosine) coupled with enzymatic phosphorylation [2] [7] [10]. Concurrently, related analogs like cytarabine-¹³C-¹⁵N₂ and L-aspartate-cytarabine-¹³C-¹⁵N₂ were developed for specialized tracer applications, establishing cytarabine as a versatile scaffold for isotopic labeling [10].
¹³C₃ labeling in cytarabine monophosphate enables precise tracking of nucleotide metabolism without perturbing biochemical behavior. Key advantages include:
Table 1: Molecular Characteristics of Cytarabine-¹³C₃ 5'-Monophosphate
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₆¹³C₃H₁₄N₃O₈P | High-res MS |
Molecular Weight | 326.17 g/mol | Calculated |
Purity | >95% | HPLC-UV |
Isotopic Enrichment | 99% ¹³C at C4,C5,C6 of cytosine | NMR/LC-MS |
Storage Conditions | -20°C (desiccated) | Stability studies |
CAS Reference (Unlabeled) | 7075-11-8 | Chemical databases |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: